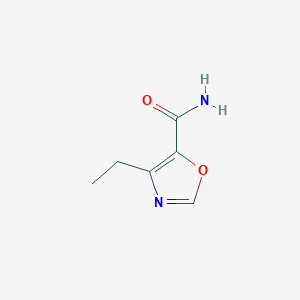

4-Ethyloxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-5(6(7)9)10-3-8-4/h3H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCNBVJHULYQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyloxazole 5 Carboxamide and Analogues

Strategies for the Construction of the Oxazole (B20620) Ring System

The synthesis of the oxazole nucleus can be achieved through various cyclization reactions, a cornerstone of heterocyclic chemistry.

Cyclization Reactions in Oxazole Synthesis

Several named reactions and modern methods have been established for the synthesis of oxazoles. The Robinson-Gabriel synthesis, for instance, involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Another classical approach is the reaction of α-haloketones with primary amides. pharmaguideline.com More contemporary methods include the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. Phenyliodine diacetate (PIDA) can also mediate the intramolecular cyclization of enamides in a metal-free oxidative process. organic-chemistry.org

Furthermore, visible-light photoredox catalysis has enabled three-component cyclization reactions of 2H-azirines, alkynyl bromides, and molecular oxygen to provide a range of substituted oxazoles. organic-chemistry.org Hypervalent iodine reagents are also instrumental in mediating oxidative cyclization reactions to form oxazole derivatives. nsf.gov A practical method for oxazole synthesis involves the silica (B1680970) gel-mediated cycloisomerization of propargyl amides, yielding 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov

| Cyclization Method | Reactants | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Dehydration reaction |

| Reaction of α-haloketones | α-haloketones, primary amides | Classical method |

| Copper(II)-catalyzed oxidative cyclization | Enamides | Vinylic C-H functionalization |

| PIDA-mediated cyclization | Enamides | Metal-free oxidation |

| Visible-light photoredox catalysis | 2H-azirines, alkynyl bromides, O2 | Three-component reaction |

| Hypervalent iodine-mediated cyclization | N-allylamides or N-propargylamides | Oxidative cyclization |

| Silica gel-mediated cycloisomerization | Propargyl amides | Mild reaction conditions |

Formation of Oxazole Carboxylates as Precursors

Oxazole carboxylates are versatile intermediates that can be further functionalized to produce a variety of substituted oxazoles, including the target compound, 4-ethyloxazole-5-carboxamide.

Ethyl 2-chlorooxazole-4-carboxylate has been identified as a versatile scaffold for synthesizing variously substituted oxazoles. acs.org Palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Negishi reactions, can be employed to introduce substituents at the C-2 position. Subsequent bromination at the C-5 position allows for a second palladium-catalyzed coupling to install another substituent, leading to 2,4,5-trisubstituted oxazoles. acs.org A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has also been developed, utilizing a stable triflylpyridinium reagent to activate the carboxylic acid for reaction with isocyanoacetates. acs.org

A common method for the synthesis of ethyl 4-methyloxazole-5-carboxylates involves heating ethyl α-chloroacetoacetate with an ammonium (B1175870) salt in its corresponding carboxylic acid. rsc.org For instance, the reaction with ammonium formate (B1220265) in formic acid yields the precursor to 4-methyloxazole-5-carboxylic acid. rsc.org These oxazole-5-carboxylates can serve as key intermediates in the synthesis of more complex molecules.

The regioselective functionalization of the oxazole ring is crucial for the synthesis of specifically substituted derivatives. Successive metalations of the oxazole scaffold using TMPMgCl·LiCl or TMPZnCl·LiCl allow for the introduction of various electrophiles at specific positions. nih.govacs.org This method provides a pathway to highly functionalized oxazoles by controlling the site of metalation and subsequent reaction. nih.gov For example, starting with a readily available oxazole, this technique can lead to the synthesis of 2,4,5-trisubstituted oxazoles in a controlled manner. acs.org

Specific Approaches to the 4-Ethyloxazole Core

While general methods for oxazole synthesis are well-established, specific strategies are required to construct the 4-ethyloxazole core of the target molecule. These approaches often involve the careful selection of starting materials that already contain the ethyl group or can be easily converted to it.

Detailed research findings indicate that the synthesis of the 4-ethyloxazole core can be approached by adapting the general synthetic strategies mentioned previously. For instance, a variation of the Robinson-Gabriel synthesis could utilize a 2-acylamino ketone bearing an ethyl group at the appropriate position. Similarly, in the reaction of α-haloketones with amides, an α-haloketone with an ethyl substituent adjacent to the carbonyl group would be a suitable precursor.

Introduction of the Ethyl Moiety at the 4-Position

The regioselective installation of an ethyl group at the C4 position of the oxazole ring is a critical step in the synthesis of the target compound. Several synthetic strategies for constructing 4,5-disubstituted oxazoles can be adapted for this purpose. One of the most versatile methods is the Van Leusen oxazole synthesis. nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov To achieve 4,5-disubstitution, a modification of this reaction can be employed where an aliphatic halide is used in a one-pot reaction with an aldehyde and TosMIC. nih.gov In the context of synthesizing a 4-ethyloxazole precursor, an ethyl halide could be used to introduce the C4-substituent.

Another prominent strategy involves the cyclization of α-acylaminoketone precursors, known as the Robinson-Gabriel synthesis. tandfonline.com In this approach, a precursor containing an ethyl group at the appropriate position would undergo cyclodehydration to form the oxazole ring. Furthermore, modern synthetic methods offer direct access to polysubstituted oxazoles. For instance, a one-pot synthesis/Suzuki-Miyaura coupling sequence has been developed for 2,4,5-trisubstituted oxazoles, starting from carboxylic acids, amino acids, and boronic acids. tandfonline.com While this specific method yields an aryl group at the 5-position, it highlights the modular nature of modern oxazole synthesis that can be adapted for various substitution patterns. Direct transformation of carboxylic acids using a triflylpyridinium reagent and isocyanoacetates also provides a scalable route to 4,5-disubstituted oxazoles. nih.gov

The following table summarizes synthetic approaches applicable to the formation of the 4-ethyloxazole core.

| Method | Reactants | Key Features | Applicability for 4-Ethyl Group |

| Modified Van Leusen Synthesis | Aldehyde, TosMIC, Ethyl Halide | One-pot synthesis of 4,5-disubstituted oxazoles. | Direct introduction of the ethyl group at C4. |

| Robinson-Gabriel Synthesis | α-Acylaminoketone | Cyclodehydration to form the oxazole ring. | Requires a precursor with the ethyl group correctly positioned. |

| Direct Carboxylic Acid Conversion | Carboxylic Acid, Isocyanoacetate | Scalable, good functional group tolerance. | Adaptable for building the substituted oxazole ring. nih.gov |

Functional Group Transformations for Carboxamide Formation

Once the 4-ethyloxazole-5-carboxylic acid or its ester derivative is obtained, the subsequent key transformation is the formation of the carboxamide group. This is a standard and well-established conversion in organic synthesis. The most common approach involves the activation of the carboxylic acid, followed by reaction with a suitable amine.

A widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired carboxamide. nih.govmdpi.com

Derivatization Strategies for Enhancing Molecular Complexity

Starting from the 4-ethyloxazole-5-carboxamide core, various derivatization strategies can be employed to generate analogues with increased molecular complexity and to explore structure-activity relationships for potential applications.

Amidation Reactions and Linker Chemistry

Beyond simple N-alkylation or N-arylation, "linker chemistry" can be employed to conjugate the 4-ethyloxazole-5-carboxamide moiety to other molecular entities. Linkers are bifunctional molecules that can connect two different chemical structures. For instance, a diamine could be used in the amidation step, leaving a free amino group that can be further functionalized. This strategy is valuable for creating more complex molecules, such as linking the oxazole core to another pharmacophore, a peptide, or a labeling group. An example of this concept is seen in the synthesis of benzoxazole-benzamide conjugates, where a 2-thioacetamido group acts as a linker between the two aromatic systems. nih.gov This approach allows for the creation of hybrid molecules with potentially novel properties.

The following table provides examples of coupling reagents used for carboxamide formation.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, EDCI | Activate the carboxylic acid to form an O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Form activated phosphonium esters. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form activated aminium/uronium esters. |

Incorporation of Diverse Chemical Moieties

To further enhance molecular complexity, diverse chemical moieties can be introduced at various positions on the oxazole ring or on the substituents. The synthetic routes to the oxazole core can be adapted to incorporate different functionalities. For example, in syntheses that build the ring from multiple components, using substituted starting materials can introduce desired groups. tandfonline.com

Post-synthesis modification of the oxazole ring is also a viable strategy. While the oxazole ring itself is relatively electron-rich, it can undergo certain electrophilic substitution reactions, although these are not as common as in other heterocyclic systems. More frequently, functional groups are introduced onto substituents already present on the ring. For instance, if an aryl group is present at the 2- or 4-position, it can be subjected to standard aromatic substitution reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups onto a pre-functionalized oxazole core (e.g., a bromo-oxazole derivative). tandfonline.com This allows for the incorporation of a wide range of structurally diverse aromatic systems.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the derivatives of 4-ethyloxazole-5-carboxamide can be achieved through several stereoselective synthetic strategies. This is particularly relevant if the molecule is intended to interact with a chiral biological environment.

One approach is to use chiral starting materials. For example, if the synthesis involves an amino acid as a building block, a chiral, non-racemic amino acid can be used to impart stereochemistry to the final molecule. Similarly, chiral aldehydes or other precursors can be employed.

Another powerful strategy is the use of asymmetric catalysis. This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, in the synthesis of chiral oxazoline (B21484) derivatives, asymmetric aldol (B89426) addition reactions have been catalyzed to create stereocenters. nih.gov Chiral ligands, such as those based on [2.2]paracyclophane, have been developed for palladium-catalyzed asymmetric cyclization reactions to produce chiral oxazole-containing products. acs.org While these examples may not directly produce 4-ethyloxazole-5-carboxamide, the principles of asymmetric catalysis can be applied to key steps in its synthesis or derivatization to generate chiral analogues. For example, a chiral center could be introduced on the ethyl group at the 4-position or on a substituent attached to the carboxamide nitrogen.

Chemical Reactivity and Mechanistic Organic Transformations of 4 Ethyloxazole 5 Carboxamide

Reactivity of the Oxazole (B20620) Ring System with an Ethyl Substituent

The oxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. Its reactivity is influenced by the electronegativity of these heteroatoms and the aromaticity of the ring. The presence of an ethyl group at the 4-position introduces a mild electron-donating effect, which can influence the regioselectivity of certain reactions.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution:

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, when an electron-donating group is present, the ring becomes more activated. For oxazole itself, electrophilic substitution, when it occurs, preferentially takes place at the C5 position. The ethyl group at C4 in 4-Ethyloxazole-5-carboxamide would further favor electrophilic attack at the C5 position due to its electron-donating character. However, the strongly deactivating carboxamide group at C5 would likely direct electrophiles to the C2 position, if any reaction were to occur.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the oxazole ring is rare and typically requires the presence of a good leaving group. The order of reactivity for halogens as leaving groups on the oxazole ring is C2 > C4 > C5. For 4-Ethyloxazole-5-carboxamide, nucleophilic attack would be most likely at the C2 position if a suitable leaving group were present. The electron-withdrawing carboxamide group would further facilitate nucleophilic attack on the ring.

Nucleophilic aromatic substitution can proceed through different mechanisms, with the SNAr mechanism being common for arenes with strong electron-withdrawing groups. This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

Regioselectivity in C-H Arylation and Other Coupling Reactions

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles like oxazoles. The regioselectivity of these reactions is often controlled by the directing effects of substituents on the ring and the choice of catalyst and reaction conditions.

For oxazole derivatives, palladium-catalyzed direct arylation has been extensively studied. The C2 and C5 positions are the most common sites for arylation. For instance, Pd(0)-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to be highly regioselective, with the choice of ligand determining the site of arylation. Specifically, using P(t-Bu)₃/PivOH or JohnPhos/PivOH as the ligand system directs arylation to the C2 position, while a PCy₃/PivOH pair or ligands like PCy₃, JohnPhos, or dppf alone favor the C5 position.

In the case of 4-Ethyloxazole-5-carboxamide, the directing effects of both the ethyl and carboxamide groups must be considered. While the ethyl group is a weak activating group, the carboxamide is a deactivating group. The outcome of C-H arylation would likely depend on the specific catalytic system employed. It is plausible that arylation could be directed to the C2 position, which is often the most acidic position on the oxazole ring.

| Reaction Type | Reagents and Conditions | Major Product(s) |

| C-H Arylation at C2 | Aryl halides, Pd(0) catalyst, Ligand (e.g., P(t-Bu)₃/PivOH), Base | 2-Aryl-4-ethyloxazole-5-carboxamide |

| C-H Arylation at C5 | Aryl halides, Pd(0) catalyst, Ligand (e.g., PCy₃/PivOH), Base | 5-Aryl-4-ethyloxazole (if carboxamide is lost) |

Transformations Involving the Carboxamide Functional Group

The carboxamide group is a versatile functional group that can undergo a variety of transformations at both the amide bond and the carbonyl carbon and nitrogen atoms.

Amide Bond Modifications and Hydrolysis

Hydrolysis:

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield a carboxylic acid.

Basic Hydrolysis: In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is typically driven by the formation of a more stable carboxylate anion.

Reduction:

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as a metal oxide species.

Reactions at the Amide Nitrogen and Carbonyl Carbon

Reactions at the Amide Nitrogen:

The nitrogen atom of the carboxamide group can act as a nucleophile. For instance, it can undergo N-alkylation, although this is generally less favorable than for amines due to the delocalization of the nitrogen lone pair into the carbonyl group.

Reactions at the Carbonyl Carbon:

The carbonyl carbon of the carboxamide is electrophilic and can be attacked by various nucleophiles. For example, organometallic reagents can add to the carbonyl carbon. The Weinreb ketone synthesis, which utilizes N-methoxy-N-methylamides, is a classic example of a reaction where the C-N bond of an amide is cleaved by an organometallic reagent to form a ketone.

Stability and Degradation Pathways Relevant to Analogues

The stability of the oxazole ring can be influenced by its substituents. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, undergoing hydrolytic ring-opening and decarboxylation. While 4-Ethyloxazole-5-carboxamide does not possess a hydroxyl group at the 5-position, this highlights the potential for instability in substituted oxazoles.

Oxazole rings can also undergo oxidation, which typically occurs at the C4 position and can lead to cleavage of the C-C bond. Photolysis is another degradation pathway for oxazole rings, which can lead to the formation of various oxidation products.

Preclinical Biological Evaluation and Proposed Mechanisms of Action for 4 Ethyloxazole 5 Carboxamide

Target Identification and Validation Methodologies

General methodologies for identifying and validating the molecular targets of novel chemical compounds are well-established in preclinical drug discovery. These approaches are crucial for understanding a compound's mechanism of action and for building a rationale for its further development.

Chemoproteomic Approaches for Direct Target Engagement

Chemoproteomics is a powerful discipline used to identify the direct binding partners of a small molecule within a complex biological system, such as a cell lysate or a living cell. This methodology often involves synthesizing a version of the compound of interest that has been modified with a reactive group or a tag. This "probe" can then be used to covalently label or pull down its protein targets, which are subsequently identified by mass spectrometry. This approach provides direct evidence of target engagement.

Functional Assays for Pathway Modulation

Once potential targets are identified, functional assays are employed to determine if the compound modulates the biological activity of these targets and their associated signaling pathways. These assays can range from in vitro enzymatic assays using purified proteins to cell-based assays that measure downstream cellular responses. The goal is to establish a clear link between the compound's binding to its target and a measurable functional effect.

Investigation of Specific Molecular Targets

Without specific studies on 4-Ethyloxazole-5-carboxamide, any discussion of its molecular targets would be purely speculative. The following subsections were designed to detail its interaction with a specific and important immunological target.

STING Agonism by 4-Ethyloxazole-5-carboxamide

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response. Small molecule STING agonists are of significant interest for their potential in cancer immunotherapy and as vaccine adjuvants.

To characterize a compound as a STING agonist, its in vitro potency and specificity would need to be determined. This typically involves cell-based reporter assays where the activation of the STING pathway leads to the expression of a reporter gene, such as luciferase. The half-maximal effective concentration (EC50) is then calculated to quantify the compound's potency. Specificity assays would be conducted to ensure the compound does not activate other related immune signaling pathways.

A confirmed STING agonist would be further investigated to understand its effects on cellular activation and downstream signaling. This would involve treating immune cells, such as macrophages or dendritic cells, with the compound and measuring the phosphorylation of key signaling proteins like TBK1 and IRF3. The production and secretion of downstream cytokines, particularly type I interferons (IFN-α and IFN-β), would also be quantified to confirm the functional activation of the STING pathway.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition by Oxazole-4-carboxamides

The oxazole-4-carboxamide (B1321646) scaffold has been identified as a promising structural basis for the development of potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation has been linked to neurodegenerative diseases, neuroinflammation, and some cancers. nih.govfrontiersin.org

Kinase Selectivity Profiling

A critical aspect of developing GSK-3 inhibitors is ensuring their selectivity over other kinases to minimize off-target effects. Studies on oxazole-4-carboxamides have demonstrated excellent selectivity in kinase screening assays. For instance, two radiofluorinated oxazole-4-carboxamides developed for positron emission tomography (PET) imaging showed high affinity for GSK-3 and high selectivity when screened against a panel of other kinases. nih.gov This selectivity is a key attribute for their potential as research tools and therapeutic agents. Further research has identified 5-Aryl-4-carboxamide-1,3-oxazoles as both potent and selective inhibitors of GSK-3. frontiersin.org

Modulation of Phosphorylation Events in Neuronal Cells

One of the key functions of GSK-3 in the context of neurodegenerative diseases like Alzheimer's is its role in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Inhibitors of GSK-3 are therefore investigated for their ability to reduce this phosphorylation.

In a study involving Oxazole-4-carboxamide/butylated hydroxytoluene hybrids, the optimized compound KWLZ-9e was found to have an IC50 of 0.25 μM for GSK-3β. nih.gov Crucially, this compound was shown to decrease the expression of both GSK-3β and the downstream phosphorylated Tau (p-Tau) in HEK GSK-3β 293T cells. nih.gov This provides direct evidence of the ability of this class of compounds to modulate phosphorylation events within a cellular context, a key mechanism for their potential neuroprotective effects.

Potential for Inhibition of Monoamine Oxidases (MAOs) by Phenyloxazole Carboxamides

A series of 2-phenyloxazoles featuring a carboxamide group at the 4-position have been synthesized and assessed as potential inhibitors of human monoamine oxidases (MAOs). nih.gov These enzymes, MAO-A and MAO-B, are significant targets in the treatment of neurodegenerative and neuropsychiatric disorders. nih.gov

The evaluated phenyloxazole carboxamides were found to act as competitive MAO inhibitors, with a notable selectivity for the MAO-B isoform. nih.gov The most effective and selective derivatives displayed inhibition constants (Ki) in the sub-micromolar range and a high selectivity index. nih.gov Furthermore, some of these compounds demonstrated the ability to inhibit MAO activity in nerve growth factor (NGF)-differentiated PC12 cells, which serve as a model for neuronal cells. nih.gov

Inhibition of Succinate Dehydrogenase (SDHi) in Fungicidal Applications

The oxazole (B20620) carboxamide structure is also relevant in the field of agriculture, specifically in the development of fungicides. These compounds can act as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov SDH, or Complex II, is a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle of fungi. frac.infougd.edu.mk By inhibiting this enzyme, SDHIs disrupt the fungus's energy production. nih.govmdpi.com

A series of oxazole-5-carboxamide (B136671) derivatives were designed and evaluated for their fungicidal properties. Among them, compounds SEZA18 and SEZC7 showed significant in vitro activity against Magnaporthe grisea. nih.gov Another compound, SEZA14, was effective against Penicillium digitatum. nih.gov The inhibitory action of these compounds on the SDH enzyme was confirmed, with SEZC7 demonstrating an IC50 of 16.6 μM, comparable to the commercial fungicide boscalid. nih.gov

Modulation of P2X Receptors by Related Carboxamides

P2X receptors are ligand-gated ion channels activated by extracellular ATP. nih.gov They are involved in a variety of physiological and pathological processes. Research has explored the potential of carboxamide derivatives to act as antagonists for these receptors.

One study focused on the P2X7 receptor, which is implicated in pathological conditions and is often overexpressed in cancers. nih.gov A series of novel pyrazine (B50134), quinoline-carboxamide, and oxadiazole compounds were synthesized and evaluated. The synthesized carboxamide analogues were found to be promising, with some showing potent and improved affinity towards the human P2X7 receptor. nih.gov For example, one analogue exhibited an IC50 value of 0.457 ± 0.03 μM. nih.gov

Preclinical Pharmacological Studies

Preclinical studies on oxazole carboxamide derivatives have provided valuable insights into their pharmacological potential across different targets.

In the context of GSK-3 inhibition, compounds like [¹¹C]PF-367, based on the oxazole-4-carboxamide scaffold, have been identified as highly potent and selective inhibitors. nih.gov Further development led to radiofluorinated versions, [¹⁸F]OCM-49 and [¹⁸F]OCM-50, which have shown good brain uptake in preclinical PET imaging studies in rodents and non-human primates, indicating their ability to cross the blood-brain barrier. nih.gov

For MAO inhibition, the most potent 2-phenyloxazole-4-carboxamide derivatives demonstrated Ki values in the sub-micromolar range with a selectivity index (Ki MAO-A / Ki MAO-B) greater than 50. nih.gov The compound 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide, in particular, was highlighted for its high selectivity and inhibitory effect in a neuronal cell model without compromising cell viability. nih.gov

In the area of fungicidal applications, preclinical in vitro and in vivo studies have demonstrated the efficacy of oxazole-5-carboxamide derivatives. Compounds SEZA18 and SEZC7 had EC50 values of 0.17 and 0.50 mg/L against Magnaporthe grisea in vitro, respectively. nih.gov In vivo, these compounds provided protective effects against the same fungus. nih.gov Another compound, SEZA14, showed a protective effect of 77.9% against P. digitatum in a potted experiment, which was comparable to the commercial fungicide boscalid. nih.gov

The following table summarizes the inhibitory concentrations of selected oxazole carboxamide derivatives from preclinical studies.

| Compound/Derivative | Target | Inhibitory Concentration | Source |

| KWLZ-9e | GSK-3β | IC50 = 0.25 μM | nih.gov |

| 2-phenyloxazole-4-carboxamides | MAO-B | Ki in sub-micromolar range | nih.gov |

| SEZC7 | Succinate Dehydrogenase | IC50 = 16.6 μM | nih.gov |

| Carboxamide Analogue 1e | P2X7 Receptor | IC50 = 0.457 ± 0.03 μM | nih.gov |

In Vitro Studies on Cellular Systems

The in vitro evaluation of compounds incorporating the 4-Ethyloxazole-5-carboxamide moiety has been instrumental in elucidating their cellular activity. A significant focus of this research has been on the development of agonists for the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.

In one key study, a series of STING agonist antibody-drug conjugates were developed, where 4-Ethyloxazole-5-carboxamide formed part of the payload. The in vitro activity of these conjugates was assessed using human monocytic THP-1 cells. To ensure that the observed effects were due to the intended intracellular activity of the payload and not hindered by poor cell permeability, the cells were permeabilized with digitonin. The activation of the STING pathway was quantified by measuring the secretion of the chemokine CXCL10 using an enzyme-linked immunosorbent assay (ELISA). The results demonstrated that the conjugates could effectively activate the STING pathway, leading to a dose-dependent increase in CXCL10 production. nih.gov

The following table summarizes the key in vitro findings for a representative compound containing the 4-Ethyloxazole-5-carboxamide moiety.

| Assay Type | Cell Line/System | Key Finding | Reference |

| STING Pathway Activation | Permeabilized THP-1 cells | Dose-dependent increase in CXCL10 secretion | nih.gov |

| Target Binding | Surface Plasmon Resonance (SPR) | Confirmed direct binding affinity to STING protein | acs.org |

Investigation in Preclinical Animal Models

The in vivo efficacy of therapeutic agents incorporating 4-Ethyloxazole-5-carboxamide has been evaluated in preclinical animal models of cancer. These studies have primarily utilized immunodeficient mice bearing human tumor xenografts to assess the anti-tumor activity of STING agonist ADCs.

In a notable series of experiments, female CB.17 severe combined immunodeficiency (SCID) mice were subcutaneously inoculated with SKOV3 human ovarian cancer cells. nih.govacs.org Once tumors were established, the mice were treated with ADCs carrying a payload that included the 4-Ethyloxazole-5-carboxamide structure. The anti-tumor activity was evaluated by monitoring tumor growth over time.

The preclinical animal studies provided crucial evidence for the potential of this therapeutic approach and underscored the role of the 4-Ethyloxazole-5-carboxamide-containing payload in mediating the observed anti-tumor effects through the activation of the STING pathway.

Molecular Mechanisms Underlying Observed Biological Effects

The biological effects of compounds containing 4-Ethyloxazole-5-carboxamide are intricately linked to their ability to modulate specific molecular targets and cellular pathways. The primary mechanism of action identified in preclinical studies is the activation of the STING signaling pathway.

While the primary mechanism of action for the studied compounds containing 4-Ethyloxazole-5-carboxamide is not centered on direct enzyme modulation in the classical sense of inhibition or activation of catalytic activity, the activation of the STING pathway does initiate a cascade of enzymatic events. Upon binding of the agonist to STING, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. Therefore, while not a direct modulator of a single enzyme, the 4-Ethyloxazole-5-carboxamide moiety, as part of a larger agonist, serves as a trigger for a complex enzymatic signaling cascade.

The cornerstone of the molecular mechanism for these compounds is their direct binding to the STING protein. acs.org STING is a transmembrane protein that functions as a critical sensor of cytosolic DNA, playing a key role in the innate immune response to infection and cellular stress.

Based on crystal structures of STING in complex with other ligands, it was hypothesized that the 4-Ethyloxazole-5-carboxamide-containing payloads would interact with the STING protein in a manner that stabilizes its active conformation. acs.org This hypothesis was confirmed through in vitro binding assays, which demonstrated a high affinity of the compounds for the STING protein. acs.org

The binding of the agonist to STING initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, including type I interferons and CXCL10. nih.gov This cytokine milieu is crucial for the recruitment and activation of various immune cells, such as T cells and natural killer (NK) cells, into the tumor microenvironment, ultimately leading to an anti-tumor immune response.

The targeted binding of 4-Ethyloxazole-5-carboxamide-containing compounds to the STING protein leads to significant perturbations of downstream cellular pathways. The most prominent of these is the activation of the STING pathway, which, as previously mentioned, results in the production of type I interferons and other inflammatory cytokines. nih.gov

In addition to the STING pathway, patent literature suggests that compounds containing a 4-Ethyloxazole-5-carboxamide scaffold may also be involved in the modulation of the IL-17A pathway. google.com The binding of IL-17A to its receptor activates several signal transduction pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K). google.com These pathways are involved in the expression of pro-inflammatory genes. google.com While the precise role of 4-Ethyloxazole-5-carboxamide in this context is not fully detailed, its inclusion in molecules designed to target this pathway suggests a potential for broader immunomodulatory effects.

Computational Chemistry and Molecular Modeling of 4 Ethyloxazole 5 Carboxamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is instrumental in understanding the structural basis of molecular recognition and has become a cornerstone of rational drug design.

Ligand-Protein Interaction Analysis with Identified Targets

The primary goal of ligand-protein interaction analysis is to identify the specific molecular interactions that stabilize the complex formed between a ligand and its target protein. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In studies of related heterocyclic compounds, such as isoxazole (B147169) and thiazole (B1198619) carboxamide derivatives, molecular docking has been successfully used to elucidate interactions with biological targets like cyclooxygenase (COX) enzymes. nih.govnih.govacs.org For 4-Ethyloxazole-5-carboxamide, a hypothetical docking study would involve placing the molecule into the active site of a target protein. The analysis would then map potential interaction points. For instance, the carboxamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). The nitrogen and oxygen atoms of the oxazole (B20620) ring can also act as hydrogen bond acceptors. The ethyl group provides a hydrophobic region that can engage in favorable interactions with nonpolar amino acid residues in the protein's binding pocket.

An illustrative table of potential interactions, based on the functional groups of 4-Ethyloxazole-5-carboxamide and common findings for similar molecules, is presented below.

Table 1: Potential Ligand-Protein Interactions for 4-Ethyloxazole-5-carboxamide

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxamide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Tyr |

| Carboxamide (N-H) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Main-chain C=O |

| Oxazole Ring (N atom) | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Oxazole Ring (O atom) | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Ethyl Group (-CH2CH3) | Hydrophobic Interaction | Val, Leu, Ile, Phe, Trp, Met |

| Aromatic Oxazole Ring | π-π Stacking | Phe, Tyr, Trp, His |

Prediction of Binding Modes and Affinities

Beyond identifying interaction types, molecular docking predicts the specific three-dimensional arrangement, or "binding mode," of the ligand within the receptor's active site. Furthermore, it employs scoring functions to estimate the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a stronger, more favorable binding interaction.

For example, in docking studies of various oxazole and isoxazole derivatives against COX enzymes, binding affinities have been reported to range significantly, allowing researchers to rank compounds based on their predicted potency. ekb.egnih.gov One study on thiazole carboxamide derivatives reported docking scores against COX-2 ranging from -9.58 to -6.99 kcal/mol, providing a quantitative basis for comparing the potential efficacy of different analogues. acs.org A similar approach for 4-Ethyloxazole-5-carboxamide would yield a predicted binding affinity for a given target, which is crucial for prioritizing it for further experimental testing.

The table below illustrates the kind of data generated in such studies, using hypothetical values for 4-Ethyloxazole-5-carboxamide against two common enzyme targets, alongside data for known inhibitors.

Table 2: Illustrative Predicted Binding Affinities from Molecular Docking

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Ethyloxazole-5-carboxamide | Cyclooxygenase-2 (COX-2) | -9.2 |

| 4-Ethyloxazole-5-carboxamide | Tyrosine Kinase (EGFR) | -8.5 |

| Celecoxib (Known COX-2 Inhibitor) | Cyclooxygenase-2 (COX-2) | -11.5 |

| Erlotinib (Known EGFR Inhibitor) | Tyrosine Kinase (EGFR) | -10.8 |

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. irjweb.com These methods are used to determine optimized molecular geometry, electronic structure, and various reactivity descriptors. nih.gov

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to a molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For an oxazole derivative, calculations would likely show the HOMO density distributed across the electron-rich heterocyclic ring system, while the LUMO may be centered on areas capable of accepting electron density. nih.govresearchgate.net

Table 3: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | Proportional to the HOMO-LUMO gap; higher hardness implies lower reactivity. |

| Electronegativity (χ) | Tendency to attract electrons | Average of HOMO and LUMO energies. |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is calculated by determining the electrostatic potential at different points on the molecule's electron density surface. ESP maps are color-coded to indicate different regions of charge: red typically signifies areas of negative potential (electron-rich, nucleophilic), while blue indicates areas of positive potential (electron-poor, electrophilic), with green representing neutral regions. wuxiapptec.com

For 4-Ethyloxazole-5-carboxamide, an ESP map would likely show strong negative potential (red) around the carbonyl oxygen and, to a lesser extent, the nitrogen and oxygen atoms of the oxazole ring, as these are electronegative atoms with lone pairs of electrons. Conversely, the hydrogen atom of the carboxamide's -NH group would exhibit a positive potential (blue), highlighting its character as a hydrogen bond donor. researchgate.net Such maps are invaluable for understanding and predicting non-covalent interactions, which are central to ligand-protein binding. wuxiapptec.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological activity. mdpi.com

A QSAR model is built using a "training set" of molecules with known activities. First, various molecular descriptors—numerical values that characterize the chemical structure—are calculated for each molecule. These descriptors can be electronic, steric, hydrophobic, or topological in nature. imist.ma Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation that relates the descriptors to the biological activity. rjpbr.com The predictive power of the resulting model is then validated using an external "test set" of compounds that were not used in model development. nih.gov

For a series of oxazole-carboxamide analogs, a QSAR study could identify key structural features that enhance a specific biological activity, such as inhibitory potential against a particular enzyme. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity, Polar interactions |

| Steric / Geometrical | Molecular weight, Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, Ability to cross cell membranes |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Atom connectivity and branching |

| Constitutional | Number of atoms, Number of rings, Number of H-bond donors/acceptors | Basic molecular composition and features |

Development of Predictive Models for Biological Activity

Predictive modeling for biological activity, often through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov For a compound like 4-Ethyloxazole-5-carboxamide, the development of such models would involve compiling a dataset of structurally related oxazole derivatives with known biological activities against a specific target.

The general workflow for developing a predictive model for 4-Ethyloxazole-5-carboxamide would be as follows:

Data Collection: A series of oxazole-carboxamide analogues would be synthesized and tested for a particular biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods or machine learning algorithms are then used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. welltestingjournal.com Common techniques include multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like support vector machines (SVM) and artificial neural networks (ANN). nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and ability to generalize to new, untested compounds.

For instance, a 3D-QSAR study on similar heterocyclic compounds, such as pyrazole (B372694) carboxamides, has been used to create models that predict antifungal activity. researchgate.net These models help in understanding the spatial arrangement of chemical features that are crucial for biological function.

A hypothetical predictive model for the biological activity of 4-Ethyloxazole-5-carboxamide and its analogues might be represented by a regression equation, such as:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could be electronic, steric, or topological properties of the molecules.

The table below illustrates a representative set of data that would be used to build such a predictive model.

| Compound | Biological Activity (IC50, µM) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., TPSA) | Descriptor 3 (e.g., Molecular Weight) |

| 4-Ethyloxazole-5-carboxamide | Predicted Value | 2.1 | 65.4 Ų | 154.15 g/mol |

| Analogue 1 | 15.2 | 1.8 | 70.1 Ų | 140.12 g/mol |

| Analogue 2 | 8.5 | 2.5 | 60.2 Ų | 168.18 g/mol |

| Analogue 3 | 22.1 | 1.5 | 75.8 Ų | 126.10 g/mol |

| Analogue 4 | 5.3 | 2.8 | 55.9 Ų | 182.21 g/mol |

Identification of Physicochemical Descriptors Influencing Activity

The identification of key physicochemical descriptors is a critical outcome of QSAR and other molecular modeling studies. These descriptors help to explain why certain structural modifications lead to changes in biological activity. For heterocyclic amides like 4-Ethyloxazole-5-carboxamide, several types of descriptors are known to be influential. researchgate.net

Key Physicochemical Descriptors and Their Potential Influence:

Lipophilicity (logP): This descriptor measures the compound's solubility in a nonpolar solvent versus a polar solvent. It is crucial for membrane permeability and reaching the target site. For many biologically active compounds, there is an optimal range of lipophilicity. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell penetration. mdpi.com

Molecular Weight (MW): The size of the molecule can influence its binding to a target and its pharmacokinetic properties. Generally, lower molecular weights are preferred for better absorption and distribution.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on the molecule is critical for its interaction with biological targets, such as proteins and enzymes. The amide group in 4-Ethyloxazole-5-carboxamide contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen).

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target.

Shape and Steric Descriptors: The three-dimensional shape and bulk of the molecule are important for its ability to fit into the binding site of a target protein. Molecular docking studies are often used to explore these interactions. nih.govpnrjournal.comnih.gov

The following table summarizes some calculated physicochemical descriptors for 4-Ethyloxazole-5-carboxamide and their general implications for biological activity.

| Physicochemical Descriptor | Calculated Value for 4-Ethyloxazole-5-carboxamide | Potential Influence on Biological Activity |

| Lipophilicity (logP) | ~2.1 | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~65.4 Ų | Affects cell membrane penetration and bioavailability. |

| Molecular Weight (MW) | 154.15 g/mol | Impacts diffusion, absorption, and fitting into binding pockets. |

| Hydrogen Bond Donors | 1 | Participates in specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Forms hydrogen bonds with target residues. |

| Rotatable Bonds | 2 | Contributes to conformational flexibility, which can be important for binding. |

By analyzing these and other descriptors across a series of related compounds, computational chemists can build a comprehensive understanding of the structure-activity landscape for 4-Ethyloxazole-5-carboxamide and guide the synthesis of more potent and selective molecules.

Future Research Directions and Preclinical Therapeutic Potential

Exploration of 4-Ethyloxazole-5-carboxamide as a Lead Compound for Novel Therapeutic Agents

4-Ethyloxazole-5-carboxamide serves as a valuable starting point for the development of new drugs due to the versatile nature of the oxazole (B20620) scaffold, which allows for substitutions at multiple positions. nih.gov The ethyl group at the 4-position and the carboxamide group at the 5-position provide opportunities for chemical modification to optimize pharmacological properties. The core structure is present in various compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rjstonline.comnih.gov

The exploration of 4-Ethyloxazole-5-carboxamide as a lead compound involves screening against a variety of biological targets. The inherent properties of the oxazole ring, such as its ability to participate in hydrogen bonding and other non-covalent interactions, make it a suitable candidate for binding to enzymes and receptors. mdpi.com Future research will likely focus on identifying specific therapeutic areas where this scaffold shows the most promise.

Development of New Derivatives with Enhanced Potency, Selectivity, and In Vivo Efficacy

The development of new derivatives from the 4-Ethyloxazole-5-carboxamide core is a critical step in translating its potential into viable therapeutic agents. Structure-activity relationship (SAR) studies are essential to guide the design of new analogues with improved characteristics. Modifications can be made to the ethyl group at the 4-position, the carboxamide moiety, and by introducing substituents at the 2-position of the oxazole ring.

For instance, the introduction of different alkyl or aryl groups at the 4-position can influence the compound's lipophilicity and steric interactions with its biological target. The carboxamide group can be modified to alter its hydrogen bonding capacity and metabolic stability. Furthermore, the synthesis of 2,4,5-trisubstituted oxazole derivatives allows for the exploration of a broader chemical space and the potential for enhanced biological activity. ipbcams.ac.cn

Table 1: Potential Modifications of the 4-Ethyloxazole-5-carboxamide Scaffold and Their Rationale

| Modification Site | Potential Substituents | Rationale for Modification |

| 4-position (Ethyl group) | Longer alkyl chains, cyclic groups, aromatic rings | To modulate lipophilicity and steric interactions. |

| 5-position (Carboxamide) | N-substituted amides, esters, other bioisosteres | To alter hydrogen bonding, solubility, and metabolic stability. |

| 2-position | Aryl groups, heterocyclic rings, various functional groups | To introduce additional binding interactions and modulate electronic properties. |

The synthesis of such derivatives can be achieved through established synthetic routes for oxazoles, such as the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles. mdpi.comnih.gov More recent methods also enable the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, offering an efficient pathway to a variety of analogues. nih.gov

Combination Therapies and Synergistic Effects

Investigating the use of 4-Ethyloxazole-5-carboxamide derivatives in combination with existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. Combination therapies can act synergistically, where the combined effect of the drugs is greater than the sum of their individual effects. This approach is particularly relevant in complex diseases such as cancer and infectious diseases.

Future preclinical studies should explore the synergistic potential of 4-Ethyloxazole-5-carboxamide analogues with standard-of-care drugs. Such studies would involve in vitro and in vivo models to assess the efficacy of the combination, elucidate the underlying mechanisms of synergy, and identify optimal drug ratios.

Advanced Preclinical Characterization of 4-Ethyloxazole-5-carboxamide Analogues

A thorough preclinical characterization is essential to identify the most promising 4-Ethyloxazole-5-carboxamide analogues for further development. This involves a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic studies would assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds. Key parameters to be determined include bioavailability, plasma protein binding, metabolic stability, and major metabolic pathways. Understanding these properties is crucial for predicting the in vivo behavior of the drug candidates.

Pharmacodynamic studies will focus on elucidating the mechanism of action of the compounds. This includes identifying the specific molecular targets and pathways through which they exert their therapeutic effects. Techniques such as molecular docking and target-based assays can be employed to identify and validate the biological targets.

Application of Artificial Intelligence and Machine Learning in Oxazole Carboxamide Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and development process. nih.gov These computational tools can be applied to various aspects of oxazole carboxamide research, from lead identification to optimization.

Table 2: Applications of AI and ML in Oxazole Carboxamide Drug Discovery

| Application Area | AI/ML Technique | Potential Impact |

| Virtual Screening | Machine learning models | Rapidly screen large compound libraries to identify potential hits with desired activity against a specific target. |

| De Novo Drug Design | Generative models | Design novel oxazole carboxamide structures with optimized properties. |

| ADME/Toxicity Prediction | Predictive modeling | Predict the pharmacokinetic and toxicity profiles of new derivatives, reducing the need for extensive experimental testing. |

| Structure-Activity Relationship (SAR) Analysis | Quantitative Structure-Activity Relationship (QSAR) models | Identify key structural features that contribute to the biological activity of oxazole carboxamides. |

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of oxazole carboxamide derivatives, prioritize the synthesis of the most promising compounds, and ultimately accelerate the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethyloxazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization of precursors like 2-aminophenol with aldehydes or ketones. For 4-Ethyloxazole-5-carboxamide, key steps include condensation with ethyl-substituted reagents, followed by carboxamide formation via ammonolysis. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in solvents like DMF or ethanol can enhance reaction efficiency. Yield optimization requires precise control of temperature (e.g., 60–80°C) and stoichiometric ratios, as excess reagents may lead to byproducts like uncyclized intermediates .

Q. Which analytical techniques are most reliable for characterizing 4-Ethyloxazole-5-carboxamide’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazole ring and ethyl/carboxamide substituents. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., [M + H]+ peaks), while infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹). Purity assessment combines HPLC with UV detection and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. How does the reactivity of the oxazole ring in 4-Ethyloxazole-5-carboxamide influence its functionalization?

- Methodological Answer : The oxazole ring’s electron-deficient nature allows electrophilic substitution at the 2- and 5-positions. For example, halogenation with N-bromosuccinimide (NBS) or nitration with HNO₃/H₂SO₄ can introduce functional handles. The carboxamide group enables further derivatization via coupling reactions (e.g., EDC/HOBt-mediated peptide bonds). Careful pH control (neutral to mildly acidic) prevents ring-opening side reactions .

Advanced Research Questions

Q. What biochemical mechanisms underlie 4-Ethyloxazole-5-carboxamide’s inhibition of folate-dependent enzymes?

- Methodological Answer : Structural analogs like methotrexate polyglutamates competitively inhibit 5-aminoimidazole-4-carboxamide ribotide transformylase (AICAR Tfase), critical in purine biosynthesis. For 4-Ethyloxazole-5-carboxamide, molecular docking studies and enzyme kinetics (e.g., Ki determination via continuous spectrophotometric assays) can reveal binding affinity. Competitive vs. non-competitive inhibition is discerned through Lineweaver-Burk plots .

Q. Which in vitro and in vivo models are suitable for evaluating the compound’s biological activity?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) screen for antiproliferative effects. For in vivo studies, rodent models (e.g., xenografts) assess pharmacokinetics and toxicity. Enzyme-linked immunosorbent assays (ELISA) quantify biomarkers like adenosine deaminase activity, which may be suppressed by oxazole derivatives .

Q. How can researchers resolve contradictions in data regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation products. Conflicting data may arise from solvent choice (e.g., ethanol vs. DMSO) or light exposure. Robust protocols include controlled storage (4°C, inert atmosphere) and validation via Arrhenius equation-based shelf-life predictions .

Q. What computational approaches predict 4-Ethyloxazole-5-carboxamide’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics simulations (MD) model ligand-receptor binding, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Tools like AutoDock Vina or Schrödinger Suite optimize docking poses .

Q. What are the optimal storage conditions to maintain the compound’s stability for long-term studies?

- Methodological Answer : Store as a lyophilized powder in amber vials at –20°C under argon. Aqueous solutions should be buffered at pH 6–7 (avoiding extremes) and supplemented with antioxidants (e.g., 0.1% BHT). Periodic NMR and HRMS checks detect hydrolytic degradation (e.g., oxazole ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.